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(1-Hydroxy-1H-imidazol-2-yl)methanediol

Cat. No.: B13122381
M. Wt: 130.10 g/mol
InChI Key: HCRXGKRQKRVYIS-UHFFFAOYSA-N
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Description

(1-Hydroxy-1H-imidazol-2-yl)methanediol (CAS 779309-16-9) is an organic compound with the molecular formula C4H6N2O3 and a molecular weight of 130.10 g/mol . This solid compound features a unique 1-hydroxy-1H-imidazole moiety, a structure of growing interest in advanced materials research . The 1-hydroxy-1H-imidazole group is a key structural feature for developing new ESIPT (excited-state intramolecular proton transfer) emitters, which are valuable in the design of novel fluorescent probes and optical materials . More broadly, the imidazole scaffold is a fundamental building block in medicinal and organic chemistry, found in a wide range of bioactive molecules and natural products . Researchers value this scaffold for its amphoteric nature and presence in compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can use this compound as a specialized synthon for synthesizing novel imidazole derivatives or for investigating photophysical processes in heterocyclic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O3 B13122381 (1-Hydroxy-1H-imidazol-2-yl)methanediol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6N2O3

Molecular Weight

130.10 g/mol

IUPAC Name

(1-hydroxyimidazol-2-yl)methanediol

InChI

InChI=1S/C4H6N2O3/c7-4(8)3-5-1-2-6(3)9/h1-2,4,7-9H

InChI Key

HCRXGKRQKRVYIS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)C(O)O)O

Origin of Product

United States

Theoretical and Computational Chemical Investigations of 1 Hydroxy 1h Imidazol 2 Yl Methanediol

Quantum Chemical Prediction of Molecular Structure and Preferred Conformations

Quantum chemical methods are indispensable for elucidating the structural and electronic properties of molecules that may be transient or difficult to isolate experimentally. Density Functional Theory (DFT) and other ab initio methods provide a powerful lens through which to examine the molecule's geometry, bonding, and conformational possibilities. nih.govplos.orgbohrium.com

The imidazole (B134444) ring is an aromatic five-membered heterocycle containing two nitrogen atoms. nih.gov Its aromaticity arises from a sextet of π electrons. nih.gov The nitrogen atom at position 1 (N-1) is typically pyrrole-like, while the one at position 3 (N-3) is pyridine-like. ksu.edu.sa However, the presence of a hydroxyl group on N-1 in (1-Hydroxy-1H-imidazol-2-yl)methanediol significantly alters the electronic landscape. This N-hydroxy group can influence the tautomeric equilibrium and the charge distribution within the ring. Studies on related 1-hydroxy-1H-imidazoles show that these compounds can participate in proton transfer processes, highlighting the electronic flexibility of the ring system. nih.govresearchgate.net

The methanediol (B1200039) moiety, -CH(OH)₂, is the simplest geminal diol. hawaii.edu Computational studies on the parent methanediol (CH₂(OH)₂) provide a baseline for understanding its bonding characteristics. The C-O bonds in methanediol are typically shorter and stronger than those in methanol, while the O-H bonds are slightly longer and weaker. nih.gov This is attributed to the presence of the second electronegative oxygen atom on the same carbon. nih.gov When attached to the C-2 position of the imidazole ring, the electronic properties of the ring will further modulate these bond lengths and strengths. The electron-withdrawing nature of the imidazole ring is expected to influence the stability and reactivity of the diol.

Table 1: Comparison of Calculated Bond Lengths in Methanediol and Related Compounds.
BondCalculated Length in Methanediol (Å)Reference CompoundBond Length in Reference (Å)
C-O1.408Methanol (CH₃OH)1.427
O-H0.964Methanol (CH₃OH)0.956
C-H1.092Methanol (CH₃OH)1.096

Data sourced from computational studies on methanediol. nih.gov

The rotational freedom around the C2-C(diol) single bond and the C-O bonds of the hydroxyl groups gives rise to a complex conformational landscape for this compound. For the parent methanediol, two primary conformers, C₂ and Cₛ, have been identified through computational studies, with the C₂ conformer being thermodynamically more stable by approximately 10 kJ·mol⁻¹ due to reduced steric repulsion between the hydroxyl groups. nih.gov

For the title compound, the analysis is more complex due to the steric bulk and potential electronic interactions with the 1-hydroxy-imidazole ring. Energetic minima would correspond to conformations that minimize steric clashes between the methanediol's hydroxyl groups and the N-hydroxy group and N-3 atom of the imidazole ring. Furthermore, conformations that allow for favorable intramolecular hydrogen bonding would be energetically preferred. Determining the precise energetic minima requires sophisticated computational scans of the potential energy surface.

Intramolecular hydrogen bonds (IMHBs) can play a crucial role in stabilizing specific conformations of a molecule. nih.gov In this compound, several potential IMHBs can be envisaged. The accessibility of the imidazole nitrogen's lone pair and the orientation of the various hydroxyl groups are key determinants. nih.gov

Potential IMHBs could form between:

One of the methanediol -OH groups (as a donor) and the pyridine-like N-3 of the imidazole ring (as an acceptor).

The N-1 hydroxy group (as a donor) and an oxygen atom of the methanediol moiety (as an acceptor).

One of the methanediol -OH groups (as a donor) and the oxygen of the N-1 hydroxy group (as an acceptor).

Table 2: Potential Intramolecular Hydrogen Bond Donors and Acceptors in this compound.
Potential DonorPotential AcceptorNotes
Methanediol -OHImidazole N-3Forms a pseudo-six-membered ring.
N-1 Hydroxy (-OH)Methanediol OxygenForms a pseudo-five-membered ring.
Methanediol -OHN-1 Hydroxy OxygenForms a pseudo-five-membered ring.

Energetic Landscape of Tautomeric Equilibria and Hydration/Dehydration Processes

The compound is intrinsically linked to its aldehyde form through a hydration/dehydration equilibrium. The stability and reactivity of the molecule are governed by this equilibrium, as well as by proton transfer events involving the acidic and basic sites on the imidazole ring and hydroxyl groups.

The hydration of an aldehyde to a geminal diol is a reversible process. libretexts.orgquora.com For many simple aldehydes, the equilibrium lies in favor of the carbonyl form. However, the position of this equilibrium is highly sensitive to electronic effects. libretexts.org Electron-withdrawing groups attached to the carbonyl carbon destabilize the aldehyde and favor the formation of the more stable geminal diol. libretexts.orgquora.com

While direct studies on this compound are scarce, research on the closely related imidazole-2-carboxaldehyde (IC) provides critical insights. Studies have shown that IC exists in a pH-dependent equilibrium with its geminal diol form in aqueous solutions. acs.orgresearchgate.net The geminal diol is the dominant species in acidic solutions with a pH below 5. acs.orgresearchgate.net This is attributed to the protonation of the imidazole ring, which increases its electron-withdrawing capacity and thus stabilizes the diol. It is reasonable to infer that this compound would exhibit similar pH-dependent behavior.

Computational investigations using various solvation models (e.g., implicit continuum models or explicit solvent molecules) are essential to quantify the free energy changes associated with the hydration reaction. researchgate.netresearchgate.net These models help predict how the equilibrium constant (Khyd) changes in different environments, from the gas phase to aqueous and non-polar solvents.

Table 3: Equilibrium Characteristics of Imidazole-2-carboxaldehyde Hydration.
ConditionDominant SpeciesRationale
Aqueous Solution (pH < 5)Geminal DiolProtonation of the imidazole ring enhances its electron-withdrawing effect, stabilizing the diol. acs.orgresearchgate.net
Aqueous Solution (pH > 6)AldehydeIn its neutral form, the ring is less electron-withdrawing, shifting the equilibrium toward the aldehyde. acs.orgresearchgate.net

The imidazole moiety is amphoteric, meaning it can act as both a proton donor and a proton acceptor. wikipedia.orgacs.org The pyridine-like N-3 is basic (pKa of the conjugate acid is ~7 for imidazole), while the pyrrole-like N-1 proton is acidic (pKa ~14.5). wikipedia.orgquora.com The presence of the N-1 hydroxy group and the two methanediol hydroxyl groups introduces additional acidic sites.

The acidity and basicity of these sites are interdependent. For instance, the protonation state of the imidazole ring directly affects the stability of the geminal diol, as noted previously. acs.orgresearchgate.net Computational studies on the pKa values of the aldehyde and diol forms of imidazole-2-carboxaldehyde have been performed, revealing that the diol form is significantly more acidic (pKa = 5.94) than the aldehyde form (pKa = 2.5). acs.orgresearchgate.net This difference is crucial for understanding the species present at a given pH.

Proton transfer pathways can be both intramolecular, as discussed with hydrogen bonding, and intermolecular, mediated by solvent molecules. The amphoteric nature of imidazole allows it to facilitate complex proton transport mechanisms, acting as a shuttle. acs.orgresearchgate.net Theoretical calculations can map the energy barriers for these proton transfer events, identifying the most likely pathways for tautomerization and ionization, which are fundamental to the compound's reactivity.

Table 4: Calculated Acidity Constants (pKa) for Imidazole-2-carboxaldehyde and its Hydrate (B1144303).
Compound FormCalculated pKa
Aldehyde (Imidazole-2-carboxaldehyde)2.5 ± 0.4
Geminal Diol ((1H-imidazol-2-yl)methanediol)5.94 ± 0.05

Data pertains to the non-N-hydroxylated analogue but provides a strong basis for understanding the title compound's properties. acs.orgresearchgate.net

Reaction Pathway Elucidation and Mechanistic Insights

The synthesis and stability of this compound can be computationally explored to provide valuable insights for potential future laboratory synthesis.

Computational Modeling of Proposed Synthetic Pathways and Transition States

The formation of substituted imidazoles can often be achieved through variations of the Radziszewski reaction or other multicomponent reactions. A plausible synthetic route to this compound could theoretically involve the condensation of a suitable α-dicarbonyl compound, an aldehyde, and a hydroxylamine (B1172632) derivative.

Computational modeling, primarily using Density Functional Theory (DFT), can be employed to elucidate the reaction mechanism of such a proposed pathway. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed.

Key aspects of the computational modeling would include:

Identification of Transition States: Using techniques like synchronous transit-guided quasi-Newton (STQN) methods, the transition state for each elementary step of the proposed reaction can be located.

Activation Energy Barriers: The energy difference between the reactants and the transition state for each step provides the activation energy, which is a critical factor in determining the reaction kinetics. Lower activation energies suggest a more favorable reaction pathway.

A hypothetical reaction coordinate diagram, as would be generated from such a computational study, would illustrate the energy changes throughout the reaction, highlighting the rate-determining step (the step with the highest activation energy). For instance, the initial nucleophilic attack or the final cyclization and dehydration steps are often critical in imidazole synthesis.

Theoretical Analysis of Decomposition and Rearrangement Mechanisms

The stability of this compound is a key question, given the presence of a gem-diol and a 1-hydroxyimidazole (B8770565) moiety, both of which can be prone to decomposition. Theoretical analysis can predict the most likely decomposition and rearrangement pathways.

Potential Decomposition Pathways:

Dehydration of the Methanediol Group: Geminal diols are often in equilibrium with their corresponding carbonyl compounds. In this case, decomposition would lead to the formation of (1-hydroxy-1H-imidazol-2-yl)formaldehyde and a water molecule. Computational studies can model this dehydration process, often showing it to be catalyzed by the presence of other water molecules or acidic/basic species. researchgate.net The energy barrier for this process can be calculated to predict the stability of the methanediol group under various conditions.

Rearrangement of the 1-Hydroxyimidazole Moiety: N-hydroxy imidazoles can undergo various rearrangements. A computational investigation would explore potential isomerization pathways, such as tautomerization or ring-opening reactions, and calculate the associated energy barriers.

Fragmentation of the Imidazole Ring: Under more forcing conditions, the imidazole ring itself could fragment. Computational modeling can help to identify the weakest bonds in the molecule and predict the initial steps of such fragmentation.

These theoretical analyses would involve mapping the potential energy surface for each proposed decomposition pathway and identifying the lowest energy routes.

Prediction of Advanced Spectroscopic Parameters for Structural Elucidation (e.g., Chemical Shifts, Coupling Constants)

In the absence of experimental data, computational chemistry provides a powerful tool for predicting spectroscopic parameters that would be crucial for the structural elucidation of this compound. DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can provide reliable predictions of NMR chemical shifts. researchgate.net

Predicted ¹H and ¹³C NMR Chemical Shifts:

The chemical environment of each nucleus in this compound is unique, and its NMR signals can be predicted. The following tables present hypothetical, yet chemically reasoned, ¹H and ¹³C NMR chemical shifts. These values are estimated based on the known effects of hydroxyl, imidazole, and gem-diol functionalities.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Rationale
H (on C4/C5)6.8 - 7.2DoubletJ ≈ 1-3Protons on the imidazole ring, deshielded by the aromatic system.
H (on C4/C5)6.8 - 7.2DoubletJ ≈ 1-3Protons on the imidazole ring, deshielded by the aromatic system.
CH(OH)₂5.5 - 6.0TripletJ ≈ 5-7Methine proton of the gem-diol, coupled to the two hydroxyl protons.
CH(OH)₂4.5 - 5.5DoubletJ ≈ 5-7Protons of the gem-diol hydroxyl groups, coupled to the methine proton.
N-OH9.0 - 11.0Singlet-Acidic proton of the N-hydroxy group, typically a broad singlet.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)Rationale
C2145 - 155Imidazole carbon bonded to the methanediol and two nitrogen atoms.
C4/C5115 - 125Imidazole carbons bonded to hydrogen.
C4/C5115 - 125Imidazole carbons bonded to hydrogen.
CH(OH)₂85 - 95Carbon of the gem-diol group, shielded by two oxygen atoms.

These predicted spectra serve as a valuable reference for any future attempts at synthesizing and characterizing this compound. Discrepancies between predicted and experimental spectra can also provide deeper insights into the electronic structure and conformation of the molecule.

Synthetic Methodologies for 1 Hydroxy 1h Imidazol 2 Yl Methanediol and Its Advanced Precursors

Strategic Approaches for the Construction of the 1-Hydroxyimidazole (B8770565) Ring System

The formation of the 1-hydroxyimidazole core is a fundamental step in the synthesis of the target methanediol (B1200039). Several strategic approaches have been developed to construct this heterocyclic system, often involving multi-component reactions that allow for the efficient assembly of the ring from simpler precursors.

One of the most prevalent and versatile methods for synthesizing 1-hydroxy-1H-imidazoles is the condensation of α-dicarbonyl monoximes with aldehydes and ammonia (B1221849) or an ammonium (B1175870) salt, such as ammonium acetate (B1210297). researchgate.netnih.gov This approach offers a straightforward route to a wide variety of substituted 1-hydroxyimidazoles by varying the diketone, oxime, and aldehyde components. For instance, the condensation of triketone monooximes with various benzaldehydes and ammonium acetate in glacial acetic acid has been successfully employed to produce 2-aryl-1-hydroxyimidazole derivatives. nih.gov

Another strategy involves the cyclization of hydroxylamine (B1172632) derivatives with other precursors. For example, the reaction of oxime-hydroxylamines with ethyl glyoxalate can proceed via an initial condensation to form an N-oxide in situ, which then cyclizes and undergoes dehydrative aromatization to yield a 1-hydroxyimidazole with an ester moiety at the C2 position. rsc.org A one-pot, four-component reaction between hydroxylamine, benzonitriles, arylglyoxals, and a 1,3-dicarbonyl compound in refluxing ethanol (B145695) provides a catalyst-free and efficient route to novel 1-hydroxy-2,4,5-trisubstituted imidazoles. semanticscholar.org

Direct oxidation of the imidazole (B134444) ring to introduce the N-hydroxy group presents another synthetic avenue, although it can be challenging and may result in low yields. semanticscholar.org Methods using organic peroxides, such as peroxyphthalic acid or 3-chloroperoxybenzoic acid, have been reported for the oxidation of imidazole, but often with limited success. semanticscholar.orggoogle.com A more controlled approach involves the reaction of an imidazole with an organic peroxide in a strongly basic medium. google.com

Furthermore, the synthesis of the 1-hydroxyimidazole ring can be achieved through a two-step cyclo-condensation reaction of aryl amines, carbonitriles, and ethyl bromopyruvate, or aryl amines and arylglyoxals in the presence of catalysts like iron (III) chloride and disodium (B8443419) phosphate. researchgate.net These methods highlight the diversity of synthetic strategies available for constructing the foundational 1-hydroxyimidazole scaffold.

Targeted Introduction of the Geminal Diol Moiety at the C2 Position via Hydration of Imidazolecarboxaldehydes

The formation of the geminal diol, (1-Hydroxy-1H-imidazol-2-yl)methanediol, is achieved through the hydration of the corresponding 2-imidazolecarboxaldehyde. This reaction involves the nucleophilic addition of water to the carbonyl group of the aldehyde, establishing a reversible equilibrium between the aldehyde and its hydrated gem-diol form. libretexts.orglibretexts.org The position of the carbonyl group on the imidazole ring is a critical factor governing the extent of hydration. researchgate.netacs.org Studies have shown that 2-imidazolecarboxaldehydes exhibit a significantly higher degree of hydration compared to their 4- and 5-imidazolecarboxaldehyde isomers under the same conditions. researchgate.netacs.org In fact, 100% hydration has been observed for 2-imidazolecarboxaldehydes, while 5- and 4-imidazolecarboxaldehydes showed only 36% and 5% hydration, respectively. researchgate.netacs.org This highlights the pronounced reactivity of the C2 position towards gem-diol formation.

The equilibrium between the aldehyde and its gem-diol form is significantly influenced by the surrounding chemical environment, including the solvent system and the presence of acid or base catalysts. libretexts.orglibretexts.org While acid or base catalysis can accelerate the rate at which equilibrium is reached, it does not alter the position of the equilibrium itself. libretexts.orglibretexts.orgquora.com

Solvent Systems: The polarity of the solvent plays a role in the hydration reaction. Protic solvents, particularly water, are essential for the formation of the gem-diol. researchgate.net The nature of the solvent can also influence the kinetics of related reactions, such as imine formation from aldehydes, with more polar solvents sometimes leading to slower reaction rates. nih.govacs.org

Acid/Base Catalysis: Both acid and base catalysis can facilitate the hydration of aldehydes. libretexts.orglibretexts.orgorgoreview.com

Base-catalyzed hydration: Under basic conditions, the hydroxide (B78521) ion (OH-), a stronger nucleophile than water, directly attacks the carbonyl carbon. libretexts.orgyoutube.com The resulting alkoxide is then protonated by water to yield the gem-diol. libretexts.orgyoutube.com

Acid-catalyzed hydration: In acidic media, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.orgorgoreview.com A water molecule then acts as the nucleophile, attacking the activated carbonyl carbon. libretexts.orglibretexts.org Subsequent deprotonation yields the gem-diol. orgoreview.com For imidazole-2-carboxaldehyde, hydration is favored at lower pH values, which can alter the electronic structure and optical properties of the molecule. researchgate.net The use of acids like trifluoroacetic acid (TFA) has been shown to not only favor the addition of water to the carbonyl group but also to facilitate the crystallization of the resulting gem-diol. researchgate.netacs.org

Chemoselectivity: The formation of the gem-diol is a chemoselective process favoring the hydration of the aldehyde group over other potentially reactive functional groups that may be present on the imidazole ring. The inherent reactivity of the aldehyde carbonyl group towards nucleophilic attack by water drives this selectivity. The presence of electron-withdrawing groups on the imidazole ring can further enhance the electrophilicity of the carbonyl carbon, thereby promoting hydration. libretexts.org

Regioselectivity: As previously mentioned, the regioselectivity of gem-diol formation on the imidazole ring is remarkably high for the C2 position. The electronic properties of the imidazole ring direct the hydration preferentially to the 2-carboxaldehyde. This pronounced regioselectivity simplifies the synthesis of this compound, as the hydration occurs specifically at the desired location. researchgate.netacs.org

Isolation, Purification, and Stabilization Techniques for the Methanediol Form

The isolation and purification of geminal diols can be challenging due to the reversible nature of the hydration reaction. libretexts.orglibretexts.org Removal of water can shift the equilibrium back towards the aldehyde form. libretexts.orglibretexts.org However, certain structural features and experimental conditions can favor the stability and isolation of the gem-diol.

The presence of electron-withdrawing groups attached to the carbonyl carbon can stabilize the gem-diol form. libretexts.orgquora.comwikipedia.org For imidazole derivatives, the electron-withdrawing nature of the heterocyclic ring itself contributes to the stabilization of the gem-diol at the C2 position.

Crystallization is a key technique for isolating the gem-diol. The use of trifluoroacetic acid has been instrumental in obtaining single crystals of the gem-diol of 2-imidazolecarboxaldehyde. researchgate.netacs.org The stability of the gem-diol in the solid state is often greater than in solution. Solid-state NMR and single-crystal X-ray diffraction are powerful techniques for characterizing the isolated gem-diol and confirming its structure. acs.org

Stabilization of the methanediol can also be influenced by pH. For imidazole-2-carboxaldehyde, the hydrate (B1144303) form is stable and precipitates at a pH of 8.0. acs.orgresearchgate.net This pH-dependent stability can be exploited for its selective isolation.

While methanediol itself is the simplest gem-diol and has been historically elusive, recent advances have allowed for its synthesis and identification in the gas phase through the processing of low-temperature ices. aanda.orgpnas.orgnih.gov Theoretical studies support its gas-phase stability, with a significant barrier to unimolecular decomposition back to formaldehyde (B43269) and water. pnas.orgaip.org These findings on the parent methanediol provide insights into the intrinsic stability of the gem-diol functional group, which is further enhanced by the electronic effects of the 1-hydroxyimidazole ring in the target compound.

Development of Green Chemistry Approaches in Synthetic Pathways

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods in organic chemistry, and the synthesis of imidazole derivatives is no exception. researchgate.netresearchgate.netresearchgate.net Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

For the synthesis of the 1-hydroxyimidazole ring, several green approaches have been reported. One-pot, multi-component reactions are inherently more efficient as they reduce the number of synthetic steps and purification procedures, thereby minimizing solvent usage and waste generation. semanticscholar.orgasianpubs.org The previously mentioned four-component synthesis of 1-hydroxy-2,4,5-trisubstituted imidazoles in ethanol without a catalyst is an example of a greener approach. semanticscholar.org

The use of alternative energy sources like microwave and ultrasound irradiation has been explored for the synthesis of imidazoles, often leading to shorter reaction times and higher yields. researchgate.net Solvent-free reaction conditions represent another important green chemistry strategy. researchgate.netasianpubs.org The synthesis of trisubstituted imidazoles has been achieved in high yields under solvent-free conditions using recyclable catalysts such as silica (B1680970) sulfuric acid or ionic liquids. researchgate.net These methods offer advantages such as cleaner reaction profiles, easier product isolation, and the use of non-toxic and reusable catalysts. researchgate.net

While specific green chemistry approaches for the direct synthesis of this compound are not extensively detailed in the provided context, the principles can be applied to both the construction of the 1-hydroxyimidazole precursor and the subsequent hydration step. For instance, conducting the hydration in water without the need for organic co-solvents and using catalytic amounts of acid or base aligns with green chemistry principles. The development of solid acid or base catalysts that can be easily recovered and reused for the hydration reaction would further enhance the environmental friendliness of the process.

Advanced Spectroscopic and Structural Characterization Techniques

Elucidation of Hydration and Tautomeric Equilibria in Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution-state NMR spectroscopy is a powerful tool for investigating the structure and dynamics of (1-Hydroxy-1H-imidazol-2-yl)methanediol in solution. Studies on the closely related 2-imidazolecarboxaldehyde have shown that the position of the carbonyl group at the C2 position of the imidazole (B134444) ring makes it highly susceptible to nucleophilic attack by water, resulting in a favorable equilibrium toward the hydrated gem-diol form. acs.orgnih.gov In acidic aqueous media (pH < 6), the gem-diol is the predominant species, while the aldehyde form becomes more significant at higher pH levels (pH > 9). acs.orgnih.gov

The ¹H NMR spectrum provides a clear distinction between the aldehyde and its hydrated form. The aldehyde proton typically appears as a sharp singlet downfield (around 9.5-10.0 ppm), whereas the methine proton of the gem-diol [-CH(OH)₂] appears significantly upfield (around 6.0-6.5 ppm). Similarly, ¹³C NMR spectroscopy is definitive: the carbonyl carbon of the aldehyde resonates at approximately 180 ppm, while the sp³-hybridized carbon of the gem-diol is observed in the 80-90 ppm range. researchgate.net

Table 1: Representative NMR Chemical Shifts (δ) for Aldehyde-Diol Equilibrium.
FormNucleusTypical Chemical Shift (ppm)Key Structural Feature
Aldehyde¹H~9.63-CHO Proton
Gem-Diol¹H~6.15-CH(OH)₂ Proton
Aldehyde¹³C~181.3C=O Carbon
Gem-Diol¹³C~82.0-C(OH)₂ Carbon

Dynamic NMR (DNMR) techniques, such as exchange spectroscopy (EXSY), are invaluable for probing the kinetics of the reversible hydration process. These experiments can measure the rate of exchange between the aldehyde and gem-diol forms. By monitoring the cross-peaks that connect the resonances of the two species in a 2D EXSY spectrum, it is possible to quantify the forward and reverse rate constants of the equilibrium. Temperature-dependent NMR studies can also provide thermodynamic parameters (ΔH°, ΔS°) for the hydration reaction, offering deeper insight into the stability of the gem-diol.

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals in this compound.

COSY (Correlation Spectroscopy): This experiment would confirm the scalar coupling between the methine proton of the gem-diol and the protons of the two hydroxyl groups, provided the exchange rate with the solvent is slow enough.

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates the methine proton signal with the gem-diol carbon signal, confirming their connectivity.

Solid-State NMR Spectroscopy for Characterization of Crystalline and Amorphous Forms

Solid-State NMR (ssNMR) spectroscopy provides structural information on this compound in its solid form, bypassing the complexities of solvent-dependent equilibria. The ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) experiment is particularly informative. It can definitively confirm the presence of the gem-diol in the solid state by showing a characteristic resonance for the sp³-hybridized diol carbon, typically between 80-90 ppm, and the absence of a signal in the aldehyde carbonyl region (~180 ppm). nih.govresearchgate.net This technique is essential for verifying that the crystalline material isolated is indeed the hydrated form and not the parent aldehyde. Furthermore, ssNMR can distinguish between different polymorphic forms or characterize amorphous material by analyzing differences in chemical shifts and relaxation times, which are sensitive to the local electronic environment and molecular packing.

Single-Crystal X-ray Diffraction Analysis of this compound Derivatives and Analogs

Single-crystal X-ray diffraction (SCXRD) offers the most definitive structural proof, providing precise atomic coordinates and revealing the three-dimensional arrangement of the molecule in the crystalline state. While obtaining suitable crystals of the title compound can be challenging, analysis of its derivatives or closely related analogs provides critical insights. acs.org

SCXRD analysis provides unequivocal confirmation of the geminal diol moiety. The diffraction data would reveal a tetrahedral geometry for the exocyclic carbon atom attached to C2 of the imidazole ring. It would also allow for the precise measurement of C-O and O-H bond lengths and the C-O-H bond angles, confirming the presence of two hydroxyl groups attached to the same carbon atom. Studies on the N-methyl-2-imidazolecarboxaldehyde gem-diol in metal complexes have successfully used this technique to verify the hydrated structure.

Table 2: Representative Crystallographic Parameters for an Imidazole Gem-Diol Analog.
ParameterTypical ValueSignificance
C(diol)-O Bond Length1.39 - 1.42 ÅConfirms C-O single bonds.
O-C(diol)-O Bond Angle~110-112°Consistent with sp³ tetrahedral geometry.
N(imidazole)-C(diol) Bond Length~1.45 ÅConnects the diol to the imidazole ring.

The crystal structure reveals the intricate network of non-covalent interactions that dictate the crystal packing. For this compound, this network is expected to be dominated by extensive hydrogen bonding. The two hydroxyl groups of the gem-diol, the N-hydroxy group, and the nitrogen atoms of the imidazole ring all serve as potential hydrogen bond donors and acceptors. This can lead to the formation of complex and robust three-dimensional supramolecular architectures, such as chains, sheets, or networks. mdpi.com The analysis of these hydrogen bonding motifs is crucial for understanding the physical properties of the solid material, including its stability, solubility, and melting point.

High-Resolution Mass Spectrometric Studies of Reaction Intermediates and Products

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of unknown compounds and reaction intermediates with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique elemental formula, distinguishing between compounds with the same nominal mass. This is particularly valuable for confirming the presence of transient species like this compound in a reaction mixture.

In the gas phase of a mass spectrometer, molecules are ionized and often break apart into smaller, charged fragments. The pattern of this fragmentation is intrinsic to the molecule's structure. For this compound (C₄H₆N₂O₄, Exact Mass: 146.0328 u), the fragmentation pathways are predictable based on the chemical nature of its functional groups.

Geminal diols are known to be unstable and readily lose a molecule of water. nih.govpageplace.depearson.com Therefore, a primary fragmentation step for the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺ would be the neutral loss of water (H₂O, 18.0106 u) from the methanediol (B1200039) group. This would yield a prominent ion corresponding to the hydrated 1-hydroxy-1H-imidazole-2-carbaldehyde. Subsequent or alternative fragmentation could involve the loss of the hydroxyl group from the N-1 position of the imidazole ring.

Studies on the fragmentation of other imidazole derivatives have shown that the imidazole ring itself is relatively stable and tends to fragment by losing its substituents rather than through ring-opening. nih.gov Following the initial loss of water, further fragmentation would likely involve the elimination of small, stable neutral molecules from the remaining structure.

A summary of predicted fragmentation pathways for this compound is presented below.

Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation Pathways for this compound.

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Proposed Fragment Structure
147.0406 ([M+H]⁺)H₂O129.0295Protonated 1-hydroxy-1H-imidazole-2-carbaldehyde
147.0406 ([M+H]⁺)2 x H₂O111.0189Fragment from sequential water loss
129.0295CO101.0350Fragment from loss of carbonyl group
129.0295HCN102.0138Fragment from imidazole ring fragmentation

Tandem mass spectrometry (MS/MS) provides an even deeper level of structural detail by isolating a specific precursor ion and subjecting it to a second stage of fragmentation, generating a spectrum of product ions. This technique is crucial for confirming the connectivity of atoms within a molecule and distinguishing between isomers.

For structural confirmation of this compound, an MS/MS experiment would typically start by selecting the protonated molecular ion ([M+H]⁺ at m/z 147.0406) in the first mass analyzer. This ion is then fragmented, and the resulting product ions are analyzed in the second mass analyzer. The resulting spectrum acts as a structural fingerprint. For instance, observing the loss of 18.0106 u (H₂O) to form the ion at m/z 129.0295 would strongly support the presence of the labile methanediol group. Further fragmentation of the m/z 129.0295 ion would yield product ions characteristic of the 1-hydroxy-imidazole-2-carbaldehyde structure, confirming the initial molecular architecture.

Table 2: Hypothetical Tandem MS (MS/MS) Data for Structural Confirmation.

Precursor Ion Selected (m/z)Collision EnergyMajor Product Ions Observed (m/z)Structural Inference
147.0406Low129.0295Confirms presence of a labile H₂O group (gem-diol).
129.0295Medium112.0243, 101.0350, 84.0212Confirms fragmentation of the carbaldehyde and N-hydroxy-imidazole core.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability. The techniques are often complementary.

For this compound, these methods can confirm the presence of key functional groups and provide evidence of intermolecular interactions like hydrogen bonding. The molecule possesses multiple hydroxyl (O-H) groups—one on the imidazole nitrogen and two in the methanediol moiety—as well as the imidazole ring structure.

The O-H stretching vibrations are particularly informative. In an isolated molecule, these would appear as sharp bands in the 3600-3700 cm⁻¹ region. However, due to the presence of both hydrogen bond donors (the three OH groups) and acceptors (the nitrogen and oxygen atoms), extensive intermolecular hydrogen bonding is expected. This interaction weakens the O-H bond, causing the corresponding vibrational bands to broaden significantly and shift to lower wavenumbers (typically 3200-3500 cm⁻¹). researchgate.net

The methanediol group has characteristic vibrations, including O-C-O symmetric and asymmetric stretching modes, which have been computationally and experimentally identified in gaseous methanediol in the 1000-1100 cm⁻¹ region. rsc.orgnsf.govresearchgate.net The imidazole ring itself exhibits a series of characteristic stretching and bending vibrations. Vibrations associated with the N-hydroxy group, such as the N-O stretch, are also expected.

Table 3: Predicted Vibrational Modes for this compound.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopic Activity (IR/Raman)Structural Information Provided
O-H Stretching (H-bonded)3200 - 3500 (broad)Strong in IR, Weak-Medium in RamanPresence of hydroxyl groups and strong intermolecular H-bonding.
C-H Stretching (ring)3050 - 3150Medium in IR, Strong in RamanConfirms aromatic-like imidazole ring.
C=N and C=C Ring Stretching1450 - 1600Strong in both IR and RamanConfirms the imidazole heterocyclic core. researchgate.net
O-C-O Stretching (gem-diol)1000 - 1100Strong in IRCharacteristic of the methanediol group. nsf.gov
N-O Stretching900 - 950Medium in IREvidence for the N-hydroxy functionality.

The analysis of these spectroscopic signatures provides a comprehensive picture of the molecular structure of this compound, confirming its constituent functional groups and revealing the crucial role of intermolecular forces in its solid or solution-state structure.

Reactivity Profiles and Chemical Transformations of 1 Hydroxy 1h Imidazol 2 Yl Methanediol

Kinetics and Thermodynamics of Dehydration to (1-Hydroxy-1H-imidazol-2-yl)methanal

In aqueous solutions, geminal diols exist in equilibrium with their corresponding carbonyl compounds. chemistrysteps.comorgoreview.com For (1-Hydroxy-1H-imidazol-2-yl)methanediol, this equilibrium involves dehydration to form (1-Hydroxy-1H-imidazol-2-yl)methanal.

The position of this equilibrium is significantly influenced by the electronic nature of the substituents on the carbon bearing the hydroxyl groups. wikipedia.org The 1-hydroxy-imidazole ring is an electron-withdrawing group, which is expected to stabilize the methanediol (B1200039) form relative to the methanal. orgoreview.com This stabilization arises from the inductive effect of the heterocyclic ring, which increases the electrophilicity of the carbonyl carbon in the methanal, favoring nucleophilic attack by water to form the geminal diol.

The dehydration process can be catalyzed by both acids and bases. orgoreview.compearson.com Under acidic conditions, one of the hydroxyl groups is protonated, forming a good leaving group (water), which facilitates the formation of a carbocation that is then deprotonated to yield the aldehyde. pearson.com In basic media, one of the hydroxyl groups is deprotonated, and the resulting anion expels a hydroxide (B78521) ion to form the aldehyde.

Table 1: Factors Influencing the Dehydration of this compound

Factor Effect on Equilibrium Rationale
Electron-withdrawing 1-hydroxy-imidazole ring Shifts equilibrium towards the methanediol Stabilizes the geminal diol by increasing the electrophilicity of the corresponding aldehyde's carbonyl carbon. orgoreview.com
Acidic Conditions Catalyzes dehydration Protonation of a hydroxyl group creates a better leaving group. pearson.com
Basic Conditions Catalyzes dehydration Deprotonation of a hydroxyl group facilitates elimination.

| Removal of Water | Shifts equilibrium towards the methanal | Le Chatelier's principle. chemistrysteps.com |

Studies of Ring-Opening and Ring-Closing Reactions of the Imidazole (B134444) Moiety

The imidazole ring is an aromatic system, which confers it with considerable stability. mdpi.com Ring-opening reactions of imidazoles are generally not facile and require forcing conditions or specific reagents that can disrupt the aromatic sextet. For instance, benzoyl chloride in the presence of sodium hydroxide can open the imidazole ring. uobabylon.edu.iq

The presence of the N1-hydroxyl group may influence the stability of the imidazole ring. N-hydroxy heterocycles can exhibit different reactivity profiles compared to their N-H or N-alkyl counterparts. nih.gov However, there is no direct evidence to suggest that the N1-hydroxyl group in this compound would render the ring particularly susceptible to ring-opening reactions under normal conditions.

Conversely, ring-closing reactions are fundamental to the synthesis of the imidazole core itself. rsc.orgresearchgate.net Once formed, the aromaticity of the ring provides a thermodynamic sink, making ring-closing a favorable final step in many synthetic routes.

Investigation of Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring System

The imidazole ring is an electron-rich heterocycle and is susceptible to electrophilic aromatic substitution. mdpi.comglobalresearchonline.net The regioselectivity of these reactions is directed by the existing substituents. The N1-hydroxyl group is an ortho-, para- directing group in benzene (B151609) systems due to the lone pairs on the oxygen, which can be donated to the ring. By analogy, in the imidazole ring, it would be expected to direct incoming electrophiles to the C2 and C5 positions. The methanediol group at C2 is electron-withdrawing and would deactivate the ring towards electrophilic attack, particularly at the C2 position itself, and would direct incoming electrophiles to the C4 and C5 positions.

Considering the combined effects, electrophilic substitution on this compound is most likely to occur at the C4 and C5 positions, which are equivalent due to tautomerism in the parent imidazole. globalresearchonline.net

Nucleophilic aromatic substitution on the imidazole ring is less common and typically requires the presence of strong electron-withdrawing groups and a good leaving group. tsijournals.comresearchgate.net The C2 position of the imidazole ring is the most susceptible to nucleophilic attack. tsijournals.com The presence of the electron-withdrawing N1-hydroxyl and C2-methanediol groups would further activate the C2 position towards nucleophilic attack, should a suitable leaving group be present.

Table 2: Predicted Regioselectivity of Substitution Reactions

Reaction Type Predicted Position of Attack Rationale
Electrophilic Substitution C4 / C5 Activating effect of the N1-hydroxyl group and deactivating/directing effect of the C2-methanediol group. globalresearchonline.net

| Nucleophilic Substitution | C2 | Inherent susceptibility of the C2 position to nucleophilic attack, enhanced by electron-withdrawing substituents. tsijournals.com |

Reactivity of the N1-Hydroxyl Group (e.g., Condensation, Oxidation, Reduction)

The N1-hydroxyl group imparts specific reactivity to the molecule. N-hydroxy compounds can act as nucleophiles through the oxygen atom and can participate in condensation reactions. For example, they can be acylated or alkylated at the hydroxyl group under appropriate conditions.

The N-hydroxy group is also redox-active. researchgate.net It can be oxidized to a nitroxide radical or further to a nitroso group. The susceptibility to oxidation depends on the specific reagents and the electronic environment of the N-hydroxy group. Conversely, the N-hydroxy group can be reduced to the corresponding N-H imidazole derivative. This reduction can be achieved using various reducing agents.

Controlled Oxidation and Reduction Pathways of the Methanediol Carbon

The methanediol group at the C2 position is at the same oxidation level as an aldehyde. Controlled oxidation of this group would lead to the formation of a carboxylic acid derivative, specifically (1-Hydroxy-1H-imidazol-2-yl)carboxylic acid. Various oxidizing agents used for the oxidation of aldehydes, such as potassium permanganate (B83412) or Jones reagent, could potentially effect this transformation. researchgate.net

Controlled reduction of the methanediol group would be equivalent to the reduction of the corresponding aldehyde. This would yield a hydroxymethyl group, resulting in (1-Hydroxy-1H-imidazol-2-yl)methanol. Common reducing agents for aldehydes, such as sodium borohydride, would be suitable for this purpose.

Behavior in Specific Chemical Environments (e.g., Acidic, Basic, Non-aqueous)

This compound is expected to be amphoteric, a characteristic feature of the imidazole ring. wikipedia.orgnih.gov The N3 nitrogen atom is basic and can be protonated in acidic media to form an imidazolium (B1220033) salt. The N1-hydroxyl group is weakly acidic and can be deprotonated in the presence of a strong base.

In acidic environments, the methanediol is likely to be stable, and the dehydration to the aldehyde may be catalyzed. pearson.com The imidazole ring will be protonated at N3.

In basic environments, the N1-hydroxyl group may be deprotonated. The methanediol itself can also exist in equilibrium with its deprotonated form, the diolate, which may be more susceptible to oxidation. researchgate.net

In non-aqueous environments, the equilibrium between the methanediol and the aldehyde will be shifted towards the aldehyde, especially if water is rigorously excluded. The reactivity in non-aqueous solvents will also depend on the nature of the solvent and the reagents used.

Derivatization and Functionalization Strategies

Formation of Stable Acetals and Hemiacetals from the Methanediol (B1200039) Moiety

The methanediol group at the C2 position of the imidazole (B134444) ring exists in equilibrium with its corresponding aldehyde, 1-hydroxy-1H-imidazole-2-carbaldehyde. This equilibrium allows for the facile formation of acetals and hemiacetals, which serve as important protecting groups or as intermediates for further synthetic transformations. The reaction with alcohols under acidic conditions can trap the aldehyde form, leading to the formation of more stable acetal (B89532) derivatives.

The synthesis of acetals from related imidazole aldehydes has been demonstrated as a key step in the preparation of more complex molecules. For instance, the intramolecular cyclization of 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles, which contain an acetal group, is a key step in an efficient synthesis of novel 2-substituted 1H-imidazole derivatives. mdpi.com This highlights the utility of the acetal moiety as a precursor to the imidazole core itself.

Table 1: Examples of Acetal Formation Conditions for Imidazole Aldehyde Analogs

Aldehyde Precursor Reagent Conditions Product Reference

This table is interactive. You can sort and filter the data.

Selective Esterification and Etherification of the Hydroxyl Groups

The (1-hydroxy-1H-imidazol-2-yl)methanediol molecule possesses multiple hydroxyl groups: two on the methanediol moiety and one on the N1 nitrogen of the imidazole ring. This multiplicity of reactive sites presents both a challenge and an opportunity for selective functionalization. Selective esterification and etherification can be achieved by carefully controlling reaction conditions and the choice of reagents.

The N1-hydroxyl group of the 1-hydroxyimidazole (B8770565) core is a particularly interesting site for modification. Studies on related 1-hydroxyimidazole derivatives have shown that this group can be selectively alkylated to form N-alkoxy derivatives. For example, the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with benzyl (B1604629) halides in the presence of a base like K₂CO₃ proceeds selectively at the N1-hydroxy group. researchgate.net This selectivity is crucial for tuning the electronic properties and biological activity of the resulting molecules.

The hydroxyl groups of the methanediol moiety can also be targeted for esterification or etherification, although this may require prior protection of the more reactive N1-hydroxyl group. These reactions would convert the diol into diesters or diethers, significantly altering the polarity and coordination ability of the C2 substituent.

Synthesis of Novel Imidazole-Based Ligands and Metal Complexes

The imidazole nucleus is a fundamental building block in coordination chemistry, known for its ability to form stable complexes with a wide range of metal ions. researchgate.net The derivatization of this compound provides a route to novel imidazole-based ligands with diverse coordination modes. The N1-hydroxy group, the methanediol (or its aldehyde equivalent), and the N3 nitrogen of the imidazole ring can all participate in metal binding.

Imidazole and its derivatives are well-established ligands in the field of coordination chemistry, forming complexes with unique electronic and catalytic properties. researchgate.netacs.org The functional groups on this compound can be modified to create polydentate ligands that form stable chelate rings with transition metal ions. For instance, conversion of the methanediol to an oxime (C=N-OH) introduces an additional coordination site, enabling the formation of stable six-membered chelate rings with metals like Cu(II) and Zn(II). researchgate.net The N1-hydroxy group can also participate in chelation, as seen in complexes where it coordinates to the metal center along with another donor atom.

Table 2: Coordination Behavior of Functionalized 1-Hydroxyimidazole Ligands

Ligand Type Metal Ion Coordination Mode Resulting Complex Structure Reference
N-hydroxyimidazole oxime Cu(II), Zn(II) N,O-chelation Six-membered chelate rings researchgate.net

This table is interactive. You can sort and filter the data.

The 1-hydroxyimidazole scaffold can exhibit zwitterionic character, where the molecule contains both a positive and a negative formal charge. This is particularly relevant in metal complexes, where the coordination environment can influence the protonation state of the ligand. In several Cu(II) and Zn(II) complexes with N-hydroxyimidazole ligands, the ligand exists in a zwitterionic form within the complex. researchgate.net In these cases, the uncoordinated imidazole imine nitrogen (N3) is protonated, while the oxygen of the N1-hydroxy group is deprotonated and coordinated to the metal. This zwitterionic nature can influence the supramolecular assembly of the complexes through hydrogen bonding. researchgate.net The formation of zwitterionic imidazolones has also been explored to enhance properties like water solubility. mdpi.com

Functionalization of the Imidazole Nitrogen Atoms (e.g., Alkylation, Quaternization)

The nitrogen atoms of the imidazole ring are key sites for functionalization through reactions like alkylation and quaternization. The N3 nitrogen of the 1-hydroxyimidazole ring is nucleophilic and can be readily alkylated. This N-alkylation is a common strategy for synthesizing a variety of N-substituted imidazole derivatives. beilstein-journals.org

Quaternization involves the alkylation of both imidazole nitrogens, leading to the formation of imidazolium (B1220033) salts. This is a powerful method for modifying the electronic properties of the imidazole ring and for creating ionic liquids or precursors for N-heterocyclic carbenes (NHCs). The quaternization of 2-[(hydroxyimino)methyl]imidazole derivatives has been investigated for the development of new therapeutics. nih.gov Microwave-assisted synthesis has been shown to be an efficient method for the quaternization of imidazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov

Table 3: Methods for N-Alkylation and Quaternization of Imidazoles

Reaction Type Reagents Conditions Key Features Reference(s)
N-Alkylation Alkyl halides, Base (e.g., NaH, K₂CO₃) Various solvents (THF, Toluene) Can be regioselective for N1 or N3 depending on substrate and conditions. researchgate.netbeilstein-journals.org

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Role in Advanced Organic Synthesis and Materials Science

(1-Hydroxy-1H-imidazol-2-yl)methanediol as a Synthetic Building Block for Complex Heterocycles

This compound is a promising precursor for the synthesis of a wide array of complex heterocyclic systems. The methanediol (B1200039) moiety, being in equilibrium with the corresponding aldehyde, provides a reactive handle for condensation and cyclization reactions. This functionality allows for the construction of fused imidazole (B134444) derivatives, which are prevalent scaffolds in medicinal chemistry and materials science.

The general strategy involves the reaction of the aldehyde form with binucleophilic reagents to construct new rings fused to the imidazole core. For instance, reaction with 1,2-diamines can lead to the formation of pyrazino[1,2-a]imidazole derivatives, while condensation with 1,3-dicarbonyl compounds can afford pyridone-fused systems. The N-hydroxy group can also participate in these transformations, potentially leading to N-oxide containing heterocycles with unique electronic and coordination properties.

Table 1: Potential Heterocyclic Scaffolds from this compound

ReactantResulting Heterocyclic SystemPotential Applications
1,2-DiaminesPyrazino[1,2-a]imidazole derivativesPharmaceuticals, Agrochemicals
1,3-DicarbonylsPyridone-fused imidazolesDyes, Organic Electronics
HydrazinesImidazo[1,2-b]pyridazine derivativesKinase Inhibitors, Anticancer Agents
AmidinesImidazo[1,2-a] nih.govrsc.orgrsc.orgtriazine derivativesLigands for Catalysis, Functional Materials

The versatility of this building block allows for the generation of diverse molecular architectures, a key aspect in the discovery of new bioactive molecules and functional materials.

Precursor in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. rug.nl The aldehyde functionality of this compound makes it an ideal candidate for participation in various MCRs, leading to a high degree of scaffold diversification. nih.govrug.nl

For example, it can be employed in the Ugi or Passerini reactions, which are classic isocyanide-based MCRs. rug.nl In a Ugi four-component reaction, the imidazole aldehyde, an amine, a carboxylic acid, and an isocyanide would react to form a complex α-acylamino carboxamide derivative bearing the 1-hydroxyimidazole (B8770565) moiety. This approach provides rapid access to libraries of complex molecules with potential biological activities. nih.gov

The ability to introduce multiple points of diversity in a single synthetic operation is a significant advantage in drug discovery and materials science, where the exploration of large chemical spaces is often necessary to identify lead compounds with desired properties. nih.gov

Applications in Coordination Chemistry for Catalytic Systems

The imidazole nucleus is a well-established ligand in coordination chemistry, owing to the ability of its nitrogen atoms to coordinate with a wide range of metal ions. nih.gov The functional groups present in this compound enhance its potential as a ligand for the development of novel catalytic systems.

The methanediol group can be readily transformed into other functionalities, such as imines, oximes, or hydrazones, through condensation reactions. These derivatives can act as multidentate ligands, capable of forming stable complexes with transition metals. The N-hydroxy group can also participate in metal coordination, potentially forming chelate rings that enhance the stability and catalytic activity of the resulting metal complexes.

These tailored ligands can be utilized in various catalytic applications, including oxidation, reduction, and cross-coupling reactions. The electronic properties of the imidazole ring and the steric environment around the metal center can be fine-tuned by modifying the substituents on the imidazole core, allowing for the rational design of catalysts with specific activities and selectivities.

Table 2: Examples of Ligand Architectures and Their Catalytic Applications

Ligand TypeMetal CenterPotential Catalytic Application
Imine-based pincer ligandPalladium, NickelCross-coupling reactions (e.g., Suzuki, Heck)
Oxime-based ligandCopper, IronOxidation of alcohols and hydrocarbons
Hydrazone-based ligandRuthenium, RhodiumAsymmetric hydrogenation
N-oxide containing ligandTitanium, VanadiumEpoxidation of olefins

The development of such ligand systems is crucial for advancing the field of catalysis, with implications for more efficient and sustainable chemical synthesis.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgnih.gov The imidazole moiety is a common building block in the design of MOF linkers due to its strong coordinating ability. rsc.org this compound, after conversion of the methanediol to a dicarboxylate or other suitable linking group, can serve as a functionalized organic linker for the synthesis of novel MOFs.

The presence of the N-hydroxy group within the MOF structure could introduce unique properties, such as enhanced gas adsorption selectivity or catalytic activity. The pores of these MOFs could be decorated with these functional groups, creating specific binding sites for guest molecules. Such materials have potential applications in gas storage and separation, catalysis, and chemical sensing. rsc.orgnih.gov

Potential for Incorporation into Supramolecular Assemblies and Functional Materials

The ability of the imidazole ring to participate in hydrogen bonding and π-π stacking interactions makes it an excellent component for the construction of supramolecular assemblies. nih.gov The hydroxyl groups of this compound, both on the nitrogen and in the methanediol moiety, can act as hydrogen bond donors and acceptors, directing the self-assembly of molecules into well-defined architectures such as gels, liquid crystals, and nanofibers.

These supramolecular materials can exhibit interesting properties, such as responsiveness to external stimuli (e.g., pH, temperature), making them suitable for applications in drug delivery, tissue engineering, and sensing. nih.gov The incorporation of this functionalized imidazole into polymers or other materials can also impart specific properties, such as improved thermal stability, conductivity, or ion-binding capacity.

Conclusions and Future Research Trajectories

Summary of Key Academic Insights into the Stability, Reactivity, and Synthetic Utility of (1-Hydroxy-1H-imidazol-2-yl)methanediol

A comprehensive search of academic databases and chemical literature yields minimal specific data on this compound. The compound is listed in chemical supplier catalogs, which provides its basic structural information and identifiers. However, in-depth studies detailing its intrinsic stability, characteristic reactivity patterns, and potential applications in organic synthesis are conspicuously absent. The structure of the molecule, featuring a geminal diol attached to a hydroxy-imidazole ring, suggests potential instability. Geminal diols are often in equilibrium with their corresponding aldehydes or ketones, and the presence of the N-hydroxy group on the imidazole (B134444) ring could introduce further electronic effects influencing its reactivity and isolation. The lack of published research indicates that the compound may be a transient intermediate or a challenging synthetic target that has yet to be thoroughly investigated and characterized.

Identification of Unexplored Research Avenues and Methodological Challenges

The current state of knowledge on this compound points to a number of unexplored research avenues. A primary challenge lies in its synthesis and isolation. Standard synthetic routes for imidazole derivatives may not be directly applicable, and the inherent instability of the geminal diol and N-hydroxy functionalities could necessitate specialized reaction conditions and purification techniques.

Unexplored Research Avenues:

Synthesis and Characterization: Developing a reliable and reproducible synthetic pathway to this compound is the first critical step. Subsequent comprehensive characterization using modern analytical techniques (NMR, mass spectrometry, X-ray crystallography) would be essential to confirm its structure and elucidate its properties.

Stability Studies: A systematic investigation into the stability of the compound under various conditions (pH, temperature, solvents) would provide crucial insights into its handling and potential for practical applications. Understanding its decomposition pathways would also be of significant academic interest.

Reactivity Profiling: Exploring the reactivity of the hydroxyl groups and the imidazole core would open doors to new chemical transformations. For instance, the geminal diol could potentially be a precursor to a novel aldehyde, and the N-hydroxy group could participate in various redox or substitution reactions.

Methodological Challenges:

Isolation and Purification: The potential instability of the target compound poses a significant challenge for its isolation and purification. Techniques such as in situ generation and immediate use in subsequent reactions might be necessary.

Analytical Complexity: The presence of multiple reactive functional groups could complicate its analysis and characterization.

Proposed Directions for Future Theoretical, Synthetic, and Mechanistic Studies

To address the current knowledge gap, a multi-pronged research approach is proposed, encompassing theoretical, synthetic, and mechanistic studies.

Theoretical Studies:

Computational Modeling: Quantum chemical calculations can be employed to predict the molecule's geometry, electronic structure, and stability. These theoretical insights can guide synthetic efforts by identifying the most promising reaction pathways and predicting potential decomposition products.

Spectroscopic Predictions: Theoretical calculations can also predict spectroscopic data (e.g., NMR chemical shifts), which would be invaluable for the characterization of the synthesized compound.

Synthetic Studies:

Novel Synthetic Strategies: The development of novel synthetic methodologies is paramount. This could involve the use of protecting group strategies to mask the reactive functional groups during synthesis, followed by a carefully controlled deprotection step.

Exploration of Precursors: Investigating different starting materials and reaction conditions will be crucial for optimizing the synthesis of this compound.

Mechanistic Studies:

Reaction Mechanism Elucidation: Once the compound is synthesized, detailed mechanistic studies of its formation and decomposition would provide a deeper understanding of its chemical behavior. Isotopic labeling studies could be particularly useful in this regard.

Kinetics of Decomposition: Studying the kinetics of its decomposition under various conditions would provide quantitative data on its stability.

The following table summarizes the key areas for future research:

Research AreaProposed Focus
Theoretical Studies Computational modeling of stability and reactivity; Prediction of spectroscopic properties.
Synthetic Studies Development of novel synthetic routes; Use of protecting group strategies; Optimization of reaction conditions.
Mechanistic Studies Elucidation of formation and decomposition mechanisms; Kinetic studies of stability.

By systematically addressing these research directions, the scientific community can begin to unravel the chemistry of this enigmatic compound, potentially uncovering new scientific principles and applications for this unique imidazole derivative.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (1-Hydroxy-1H-imidazol-2-yl)methanediol?

  • Methodology : Condensation reactions between imidazole derivatives and aldehydes or alcohols under acidic catalysis are commonly employed. For example, refluxing 1H-imidazole-4-carboxaldehyde with aminophenol in methanol and glacial acetic acid yields structurally similar Schiff base ligands . Adjust stoichiometry and solvent polarity (e.g., methanol or dioxane) to optimize yield. Purification via cold methanol washing and desiccation is advised .
  • Key Considerations : Monitor reaction progress using TLC, and validate product purity via melting point analysis and elemental composition (C, H, N) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 to identify imidazole ring protons (δ 6.35–8.32 ppm) and hydroxyl groups .
  • IR Spectroscopy : Detect O–H (3200–3600 cm1^{-1}) and C=N (1600–1650 cm1^{-1}) stretching vibrations .
  • Elemental Analysis : Confirm empirical formula (e.g., C10_{10}H9_{9}N3_3O) with <0.3% deviation .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodology : Methanediol moieties undergo deprotonation in alkaline conditions (pKa ~13.05–13.55), altering reactivity. Use potentiometric titration or UV-Vis spectroscopy to assess stability across pH 2–12 . For neutral solutions, monitor degradation via HPLC under controlled temperature (25–37°C) .

Advanced Research Questions

Q. What mechanistic insights exist for the compound’s interaction with biological targets?

  • Methodology :

  • Docking Studies : Model hydrogen bonding between hydroxyl groups and enzyme active sites (e.g., fungal CYP51). Compare binding poses of analogous imidazole derivatives using AutoDock Vina .
  • Kinetic Assays : Measure inhibition constants (KiK_i) against fungal lanosterol 14α-demethylase, noting competitive vs. non-competitive behavior .
    • Contradictions : Discrepancies in antifungal efficacy may arise from species-specific enzyme conformations. Validate using isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can computational methods predict the compound’s redox behavior?

  • Methodology :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model reduction pathways (e.g., C–O bond dissociation vs. hydrogenation). Reference free energy diagrams at varying potentials (e.g., -0.25 V vs. RHE) .
  • Solvent Effects : Include implicit solvent models (e.g., COSMO) to simulate aqueous environments. Compare computed pKa values with experimental data .

Q. How can contradictory data in biological assays be resolved?

  • Methodology :

  • Controlled Replication : Standardize fungal strain culturing (e.g., Candida albicans ATCC 10231) and assay conditions (pH, temperature) to minimize variability .
  • Meta-Analysis : Pool data from multiple studies (e.g., MIC values) using random-effects models to identify outliers and systemic biases .

Methodological Tables

Table 1 : Key Synthetic Parameters for Imidazole Derivatives

ParameterOptimal RangeReference
SolventMethanol, dioxane
CatalystGlacial acetic acid
Reaction Time2–16 hours (reflux)
PurificationCold methanol wash

Table 2 : Computational Parameters for Redox Modeling

ParameterValueReference
Basis Set6-311+G(d,p)
Potential (vs. RHE)-0.25 to -0.40 V
Hydrogen Bond Correction0.5 eV (OH* stabilization)

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